molecular formula C16H29BN4O2 B2684131 1-Methyl-4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine CAS No. 1392419-83-8

1-Methyl-4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine

Cat. No. B2684131
CAS RN: 1392419-83-8
M. Wt: 320.24
InChI Key: UXFSCYWSHHURSL-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine is a useful research compound. Its molecular formula is C16H29BN4O2 and its molecular weight is 320.24. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

The synthesis of novel bis(pyrazole-benzofuran) hybrids featuring a piperazine linker demonstrates the compound's role in producing potent antibacterial and cytotoxic agents. This includes effective inhibition of various bacterial strains and cell lines, with one derivative showing exceptional inhibitory activity against MRSA and VRE bacterial strains, surpassing the reference drug Ciprofloxacin in biofilm inhibition activities. These compounds also exhibit excellent inhibitory activities against the MurB enzyme, highlighting their potential in combating bacterial resistance (Mekky & Sanad, 2020).

Anticancer Potential

Several studies have explored the anticancer potential of derivatives related to 1-Methyl-4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine. New pyrido[1,2-a]pyrimidin-4-one derivatives showed significant antiproliferative effects against various human cancer cell lines, identifying certain compounds as potential anticancer agents worthy of further research (Mallesha et al., 2012).

Molecular Interaction Studies

Research into molecular interactions, particularly involving cannabinoid receptors, utilized compounds with structural similarities to this compound. Such studies have provided valuable insights into the design of receptor-selective ligands, contributing to the development of new therapeutic agents (Shim et al., 2002).

Anticonvulsant and Antimicrobial Evaluation

The evaluation of kojic acid derivatives for anticonvulsant and antimicrobial activities has shown promising results, suggesting the therapeutic potential of these compounds in treating seizures and microbial infections. This indicates the diverse biological activities of compounds structurally related to this compound (Aytemir, Septioğlu, & Çalış, 2010).

properties

IUPAC Name

1-methyl-4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29BN4O2/c1-15(2)16(3,4)23-17(22-15)14-12-18-21(13-14)11-10-20-8-6-19(5)7-9-20/h12-13H,6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFSCYWSHHURSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29BN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.